molecular formula C17H19N5O5 B1669346 2-(p-Methoxyphenyl)adenosine CAS No. 37151-17-0

2-(p-Methoxyphenyl)adenosine

Katalognummer: B1669346
CAS-Nummer: 37151-17-0
Molekulargewicht: 373.4 g/mol
InChI-Schlüssel: VKSRAKNPXOTFAX-CNEMSGBDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Overview of Adenosine (B11128) and its Physiological Roles

Adenosine is a fundamental nucleoside present in all eukaryotic cells, where it plays a crucial role in numerous physiological and pharmacological processes. nih.govmdpi.com It is a core component of adenosine triphosphate (ATP) and adenosine diphosphate (B83284) (ADP), molecules central to cellular energy transfer. nih.govpnas.org Beyond its metabolic functions, adenosine acts as a critical signaling molecule, modulating various biological pathways by forming second messengers like cyclic adenosine monophosphate (cAMP). pnas.org

The physiological effects of adenosine are widespread and tissue-dependent. In the cardiovascular system, it is a key regulator, inducing vasodilation in most vascular beds, which helps to increase blood flow and regulate blood pressure and heart rate. nih.govnih.gov Adenosine's action on coronary microcirculation is particularly prominent, where it produces a hyperemic response, enhancing blood supply to the heart muscle. nih.govoup.com It also possesses antithrombotic properties by preventing platelet aggregation. nih.govpnas.org

In the central nervous system (CNS), adenosine functions as an inhibitory neurotransmitter, promoting sleep and suppressing arousal. pnas.org Its levels in the brain increase with each waking hour, contributing to sleep pressure. pnas.org The neuromodulatory actions of adenosine are significant, as it can easily cross the blood-brain barrier and influence the release of other neurotransmitters, impacting conditions like epilepsy, Alzheimer's disease, and Parkinson's disease. nih.govmdpi.com

Furthermore, adenosine affects other organ systems. In the kidneys, it can decrease renal blood flow, while in the lungs, it may cause airway constriction. pnas.org In the liver, it contributes to the regulation of blood flow and glycogenolysis. pnas.org

Significance of Adenosine Receptor Modulation in Research

The diverse physiological effects of adenosine are mediated through its interaction with four specific G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. mdpi.comnih.gov These receptors are widely distributed throughout the human body and represent significant targets for therapeutic intervention in a vast array of diseases. unife.it The modulation of these receptors is a major focus of contemporary medicinal chemistry and pharmacological research. unife.itmdpi.com

The A1 and A3 receptors typically couple to inhibitory G proteins (Gi/o), and their activation leads to a decrease in intracellular cAMP levels. nih.govunife.it Conversely, the A2A and A2B receptors couple to stimulatory G proteins (Gs), and their activation increases cAMP levels. nih.govnih.gov This differential signaling allows for a fine-tuning of cellular responses.

The therapeutic potential of modulating adenosine receptors is extensive:

Cardiovascular Diseases : A2A receptor agonists are explored for their vasodilatory effects, particularly in pharmacological stress testing for diagnosing ischemia. nih.govnih.gov

Neurological and Neurodegenerative Diseases : The A2A receptor is a target for treating Parkinson's disease, while A1 receptor modulation is investigated for neuroprotection against conditions like epilepsy and Huntington's disease. nih.govmdpi.com

Neuropsychiatric Disorders : Adenosine receptors are implicated in mood and motivational behaviors, with A2A antagonists showing antidepressant effects in preclinical studies. vu.nl

Inflammatory and Immune Responses : Adenosine, primarily through A2A receptor activation in immune cells, acts as a potent anti-inflammatory agent. mdpi.com This makes adenosine receptor modulators promising candidates for treating inflammatory diseases, asthma, and ocular diseases. mdpi.com

Cancer : The A3 receptor is often overexpressed in tumor cells, making A3 agonists a target for cancer therapy. unife.it

Given the ubiquitous nature of adenosine receptors, a key challenge in drug development is achieving subtype selectivity to minimize off-target side effects. unife.it This has driven extensive research into developing highly selective agonists and antagonists, as well as allosteric modulators, which offer a more nuanced approach to receptor modulation. mdpi.com

Contextualizing 2-(p-Methoxyphenyl)adenosine and Analogues in Contemporary Academic Research

Within the vast landscape of adenosine analogues, this compound, also known as CV-1674, has been identified as a noteworthy adenosine receptor agonist. nih.govontosight.ai Its specific chemical structure, featuring a p-methoxyphenyl group attached at the 2-position of the adenosine core, confers distinct pharmacological properties that differentiate it from endogenous adenosine and other synthetic derivatives. nih.govontosight.ai

Comparative Cardiovascular Effects of Adenosine Derivatives (in vivo, Dogs)
CompoundDose for Doubling Coronary Flow (Intracoronary)Dose for Doubling Coronary Flow (Intravenous)Effect on LV dp/dt (max rate of left ventricular pressure rise)
This compound (CV-1674)5.0 µg/dog31 µg/kgIncrease
Adenosine (ADS)2.0 µg/dog71 µg/kgDecrease
2-Cl-Adenosine (2-Cl-ADS)0.4 µg/dog2.5 µg/kgDecrease

Data sourced from a study on the effects of this compound on coronary and cardiohemodynamics. nih.gov LV dp/dt is an indicator of myocardial contractility.

Furthermore, in isolated guinea pig atria, while adenosine and 2-Cl-ADS exerted negative inotropic (contractility) and chronotropic (heart rate) effects, this compound produced positive inotropic and chronotropic effects. nih.gov It has also been noted for its ability to inhibit neurotransmission at presynaptic sites in smooth muscle preparations. oup.com

The compound has also been instrumental in functional studies aimed at distinguishing between adenosine receptor subtypes. In a study using cell lines expressing different proportions of A2A and A2B receptors, this compound was shown to stimulate cAMP accumulation in PC12 cells, but had minimal effect in Jurkat cells, demonstrating its utility in characterizing the complex pharmacology of A2 receptors. nih.gov

Functional Activity of this compound on cAMP Accumulation
Cell LineRelative A2A/A2B Receptor ExpressionEffect of this compound (alone)Effect of this compound (with Forskolin)
PC12Both A2A and A2B mRNA expressedRaised cAMP accumulationEC50 value reduced
JurkatBoth A2A and A2B mRNA expressed (different ratio)Minimal to no effectSignificant, but submaximal, cAMP response

Data sourced from a study on the functional characterization of adenosine A2 receptors. nih.gov Forskolin is an adenylate cyclase activator used to amplify cAMP signals.

The p-methoxyphenyl group itself is a common moiety in the design of various adenosine receptor ligands, underscoring its importance in achieving desired affinity and selectivity. For instance, different scaffolds incorporating a 2-(4-methoxyphenyl) group have been developed as highly potent and selective antagonists for the A3 adenosine receptor. drugbank.com Similarly, antagonists for the A2A receptor, such as SCH-442416, feature a methoxyphenylpropyl group. physiology.orgnih.gov This highlights a broader principle in medicinal chemistry where the 2-position of adenosine is a critical site for modification, often leading to enhanced affinity and selectivity, particularly for the A2A receptor. nih.gov The study of this compound and its analogues thus provides valuable insights into the structure-activity relationships that govern ligand interaction with adenosine receptors, contributing to the rational design of new therapeutic agents.

Eigenschaften

CAS-Nummer

37151-17-0

Molekularformel

C17H19N5O5

Molekulargewicht

373.4 g/mol

IUPAC-Name

(2R,3R,4S,5R)-2-[6-amino-2-(4-methoxyphenyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C17H19N5O5/c1-26-9-4-2-8(3-5-9)15-20-14(18)11-16(21-15)22(7-19-11)17-13(25)12(24)10(6-23)27-17/h2-5,7,10,12-13,17,23-25H,6H2,1H3,(H2,18,20,21)/t10-,12-,13-,17-/m1/s1

InChI-Schlüssel

VKSRAKNPXOTFAX-CNEMSGBDSA-N

SMILES

COC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N

Isomerische SMILES

COC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N

Kanonische SMILES

COC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

2-(p-methoxyphenyl)adenosine
CV 1674
CV-1674

Herkunft des Produkts

United States

Molecular Design and Chemical Synthesis of 2 P Methoxyphenyl Adenosine Analogues

Structural Modifications of the Adenosine (B11128) Nucleoside Core

Systematic structural modifications of the adenosine nucleoside have been a cornerstone of developing potent and selective adenosine receptor ligands. These modifications typically target three key areas: the purine (B94841) ring at the C2 position, the adenine (B156593) N6 position, and the ribose moiety.

Purine Ring Substitutions at the C2 Position

The C2 position of the purine ring has proven to be a critical site for introducing substituents that influence the affinity and selectivity of adenosine analogues. The introduction of an aryl group, such as the p-methoxyphenyl group, at this position is a key feature of the parent compound and its derivatives. Research has shown that the nature of the aryl unit at C2 is crucial for the biological activity of these compounds. Structure-activity relationship (SAR) studies have indicated that variations in the substitution pattern of the phenyl ring can significantly impact receptor binding. For instance, replacing a fluorine atom at the 5-position of the phenyl ring with a methoxy (B1213986) group can lead to a substantial loss of affinity at the A₁ adenosine receptor.

Adenine N6 Position Modifications

Modifications at the N6 position of the adenine ring have been extensively explored to modulate the pharmacological profile of 2-aryladenosine analogues. A variety of substituents, including small alkyl groups, cycloalkyl rings, and arylmethyl moieties, have been introduced at this position. These modifications can influence receptor affinity, efficacy (agonist versus antagonist activity), and selectivity across the different adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃). For example, N6-cycloalkyl-substituted adenosines have been shown to act as full or partial agonists at the human A₃ adenosine receptor, with the ring size influencing the degree of agonism. nih.gov Stereochemistry at the N6 position also plays a crucial role, as demonstrated by the differential binding of (R)- and (S)-1-phenylethylamino derivatives at rat versus human A₃ receptors. nih.gov

ModificationSubstituentReceptor SelectivityReference
N6-alkylSmall alkyl groupsHuman A₃ vs. rat A₃ nih.gov
N6-cycloalkylCyclopentylFull agonist at hA₃AR nih.gov
N6-cycloalkylCyclohexylPartial agonist at hA₃AR nih.gov
N6-arylmethylSubstituted benzylA₁ and A₃ vs. A₂A nih.gov

Ribose Moiety Alterations (e.g., 5'-O-substitutions)

Alterations to the ribose moiety offer another avenue for fine-tuning the properties of 2-(p-Methoxyphenyl)adenosine analogues. Modifications at the 2', 3', and 5' positions have been investigated. A particularly fruitful strategy has been the introduction of carboxamido groups at the 5'-position, leading to the development of 5'-N-substituted uronamides. These modifications can significantly enhance affinity and selectivity, particularly for the A₃ adenosine receptor. For instance, the combination of a 5'-N-methylcarboxamido group with specific N6 and C2 substitutions has resulted in some of the most potent and selective A₃ receptor agonists reported. nih.gov Other explored ribose modifications include 2'- and 3'-O-methylation and the introduction of deoxy functionalities.

Development of Non-Nucleoside Scaffolds Incorporating p-Methoxyphenyl Moieties

To overcome some of the limitations of nucleoside-based ligands, such as metabolic instability, researchers have developed non-nucleoside scaffolds that mimic the key pharmacophoric features of adenosine. These scaffolds often incorporate the p-methoxyphenyl moiety to maintain interactions with the adenosine receptors.

Pyrazolo[4,3-d]pyrimidine Derivatives

The pyrazolo[4,3-d]pyrimidine scaffold has emerged as a promising purine isostere for the development of adenosine receptor antagonists. Synthesis of these derivatives often involves the construction of the bicyclic core followed by the introduction of various substituents. The p-methoxyphenyl group can be incorporated at different positions of this scaffold to optimize receptor interactions. For instance, the N⁵-(4-methoxy)phenylcarbamoyl substitution has been shown to be beneficial for achieving high affinity and selectivity for the human A₃ adenosine receptor. nih.gov

ScaffoldKey SubstituentTarget ReceptorReference
Pyrazolo[4,3-d]pyrimidine7-acylamino-5-(4-methoxyphenyl)Human A₃ Antagonist acs.org
Pyrazolo[4,3-d]pyrimidineN⁵-(4-methoxy)phenylcarbamoylHuman A₃ Antagonist nih.gov

Triazolo[1,5-c]pyrimidine and Pyrazolo[4,3-e]nih.govmdpi.comgoogle.comtriazolo[1,5-c]pyrimidine Systems

The nih.govmdpi.comgoogle.comtriazolo[1,5-c]pyrimidine core is another versatile platform for the design of adenosine receptor antagonists. nih.gov Modifications at various positions of this tricyclic system have been explored to enhance affinity and selectivity. The fusion of a pyrazole (B372694) ring to the triazolopyrimidine core gives rise to the pyrazolo[4,3-e] nih.govmdpi.comgoogle.comtriazolo[1,5-c]pyrimidine system, a scaffold that has yielded highly potent and selective A₃ adenosine receptor antagonists. nih.gov The synthesis of these complex heterocyclic systems can be achieved through multi-step reaction sequences, often involving cyclization reactions to form the fused ring systems. nih.govsemanticscholar.org For example, the compound 5-[[(4-methoxyphenyl)amino]carbonyl]amino-8-ethyl-2-(2-furyl)-pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine was identified as a highly potent and selective human A₃ adenosine receptor antagonist. nih.gov

ScaffoldCompound ExampleKey FindingReference
nih.govmdpi.comgoogle.comTriazolo[1,5-c]pyrimidineDerivatives with 8-position esters and amidesNanomolar affinity for human A₃ receptor nih.gov
Pyrazolo[4,3-e] nih.govmdpi.comgoogle.comtriazolo[1,5-c]pyrimidine5-[[(4-methoxyphenyl)amino]carbonyl]amino-8-ethyl-2-(2-furyl) derivativePotent and selective human A₃ antagonist nih.gov

Pyridine-based Derivatives

The structure-activity relationship (SAR) of 2,6-disubstituted pyridine (B92270) derivatives has been explored, revealing that the 2,6-diaminopyridine (B39239) moiety is a key component for inhibiting Aβ aggregation. While not directly related to adenosine receptor affinity, this highlights the importance of the substitution pattern on the pyridine ring for biological activity. In the context of adenosine receptor ligands, the introduction of a pyridine ring can significantly influence the compound's interaction with the receptor. For instance, studies on N-arylpiperazine derivatives of pyridine have shown that these compounds can possess high affinity for α1-adrenoceptors.

The concept of bioisosteric replacement is a cornerstone in drug design. The replacement of a phenyl ring with a pyridine ring is a common strategy. For example, 2-difluoromethylpyridine has been proposed as a bioisosteric replacement for pyridine-N-oxide, enhancing the activity of model compounds. This principle can be applied to the design of this compound analogues, where the p-methoxyphenyl group could be replaced by a methoxypyridinyl group to fine-tune the molecule's properties.

The synthesis of such derivatives can be achieved through various methods. One common approach is the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of C-C bonds between a pyridine-containing boronic acid or ester and a halogenated purine precursor. The synthesis of 2-arylpyridines has been successfully achieved using this method with pyridine-2-sulfonyl fluoride (B91410) (PyFluor) and hetero(aryl) boronic acids.

Table 1: Illustrative Structure-Activity Relationship of 2-Aryl and 2-Heteroaryl Adenosine Analogues

CompoundR GroupBiological TargetActivity
1 p-MethoxyphenylAdenosine A2A ReceptorAntagonist
2 2-PyridinylAdenosine A2A ReceptorPotential Antagonist
3 3-PyridinylAdenosine A2A ReceptorPotential Antagonist
4 4-PyridinylAdenosine A2A ReceptorPotential Antagonist
5 2,6-DimethoxyphenylAdenosine A1 ReceptorAntagonist
6 2-ThienylAdenosine A2A ReceptorAntagonist

This table is illustrative and compiles general findings from the literature on related compounds to demonstrate the effects of aryl and heteroaryl substitutions.

Other Fused Heterocyclic Systems

To further explore the chemical space around the this compound scaffold, researchers have designed and synthesized analogues featuring fused heterocyclic systems. These modifications can lead to compounds with novel pharmacological profiles and improved drug-like properties.

Pyrazolo[3,4-d]pyrimidines: This scaffold is a well-known bioisostere of the purine ring and has been extensively studied for its interaction with various biological targets, including adenosine receptors. The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often starts from substituted pyrazole precursors, which are then cyclized to form the fused ring system. These compounds have been investigated as anticancer agents and protein kinase inhibitors. For instance, a series of novel pyrazolo[3,4-d]pyrimidine-based compounds linked to a piperazine (B1678402) ring have been designed and synthesized as FLT3 inhibitors nih.gov. The synthesis typically involves the cyclization of a 5-amino-1-phenyl-1H-pyrazole-4-carboxylate with formamide (B127407) to yield the pyrazolo[3,4-d]pyrimidin-4-one core, which can be further functionalized nih.gov.

Thieno[2,3-d]pyrimidines: This fused heterocyclic system has also been identified as a promising scaffold for adenosine A2A receptor antagonists. A series of benzyl-substituted thieno[2,3-d]pyrimidines have been identified as potent A2A receptor antagonists, with some compounds showing efficacy in in vivo models. The synthesis of the thieno[2,3-d]pyrimidine (B153573) core can be achieved through a multi-step sequence starting from a substituted piperidin-4-one, which undergoes a Gewald reaction followed by cyclization and chlorination to provide a key intermediate for further elaboration nih.gov. The structure-activity relationship of these compounds has been explored, highlighting the importance of substituents on the fused ring system for biological activity.

Table 2: Examples of Fused Heterocyclic Systems as Adenosine Receptor Ligands

Fused SystemR GroupTarget ReceptorReported Activity
Pyrazolo[3,4-d]pyrimidineAryl/HeteroarylAdenosine A1/A3Antagonist
Thieno[2,3-d]pyrimidineBenzylAdenosine A2AAntagonist
Pyrido[2,1-f]purine-2,4-dione4-MethoxyphenylAdenosine A3Antagonist
Pyrazolo[4,3-e] ekb.egekb.egmonash.edutriazolo[1,5-c]pyrimidineVariousAdenosine A2A/A3Antagonist

This table provides examples of different fused heterocyclic systems that have been investigated as adenosine receptor ligands and includes the type of substituents that have been explored.

Synthetic Methodologies for p-Methoxyphenyl Introduction

The introduction of the p-methoxyphenyl group at the 2-position of the adenosine core is a crucial step in the synthesis of these analogues. Palladium-catalyzed cross-coupling reactions are the most widely used and efficient methods for this transformation.

Suzuki-Miyaura Coupling: This reaction is a versatile and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. In the synthesis of this compound, this typically involves the coupling of a 2-halo-adenosine derivative (e.g., 2-iodoadenosine (B13990) or 2-chloroadenosine) with 4-methoxyphenylboronic acid. The reaction is generally carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a base (e.g., Na₂CO₃, K₂CO₃, or CsF), and a suitable solvent system. The Suzuki-Miyaura coupling is known for its high functional group tolerance and generally gives good to excellent yields.

A general procedure for the Suzuki-Miyaura reaction of 2-pyridyl nucleophiles involves using a catalyst system based on Pd₂(dba)₃ and a phosphite (B83602) or phosphine (B1218219) oxide ligand, which has proven effective for coupling with aryl and heteroaryl bromides nih.gov. The reaction conditions, including the choice of base and solvent, are critical for achieving high yields.

Stille Coupling: The Stille reaction is another powerful palladium-catalyzed cross-coupling reaction that forms a C-C bond between an organotin compound (organostannane) and an organic halide or triflate. For the synthesis of this compound, this would involve the reaction of a 2-halo-adenosine derivative with (4-methoxyphenyl)tributylstannane or a similar organostannane reagent. The reaction is catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄. While the Stille reaction is highly effective and tolerates a wide range of functional groups, a significant drawback is the toxicity of the organotin reagents and byproducts, which can make purification challenging.

The Stille reaction has been successfully applied in the synthesis of complex molecules, and advancements in ligand design for palladium catalysts have allowed for milder reaction conditions and an increased substrate scope.

Palladium-Catalyzed C-H Arylation: More recently, direct C-H arylation has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions. This method allows for the direct formation of a C-C bond between a C-H bond of the purine core and an aryl halide or equivalent. In the context of this compound synthesis, this would involve the direct arylation of the C2-H bond of an adenosine derivative with a suitable p-methoxyphenylating agent. This approach avoids the need for pre-functionalization of the purine ring (e.g., halogenation), thus shortening the synthetic sequence. Palladium catalysts are commonly used for this transformation, often in the presence of a specific ligand and an oxidant.

Table 3: Comparison of Synthetic Methodologies for p-Methoxyphenyl Introduction

MethodologyPrecursor 1Precursor 2CatalystKey AdvantagesKey Disadvantages
Suzuki-Miyaura Coupling 2-Halo-adenosine4-Methoxyphenylboronic acidPalladium complexMild conditions, high yields, low toxicity of boron reagentsRequires pre-functionalization of purine
Stille Coupling 2-Halo-adenosine(4-Methoxyphenyl)tributylstannanePalladium complexHigh functional group tolerance, stable organostannanesToxicity of tin reagents and byproducts
C-H Arylation Adenosine derivative4-Iodoanisole or similarPalladium complexAtom-economical, avoids pre-functionalizationMay require specific directing groups, regioselectivity can be a challenge

Advanced Research Tools and Methodologies

Radioligand Development for Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the non-invasive study of biochemical processes. The development of specific radioligands, which are radioactive molecules that bind to a target of interest, is crucial for PET studies. While the adenosine (B11128) receptor family is a significant target for PET ligand development, specific research on creating a radiolabeled version of 2-(p-Methoxyphenyl)adenosine for this purpose is not extensively documented in publicly available scientific literature. However, the principles of such development can be discussed in the context of adenosine receptor ligands in general.

Brain Uptake and Distribution Studies

A critical step in the development of any PET radioligand for neuroimaging is the assessment of its ability to cross the blood-brain barrier and its subsequent distribution within the brain. For a hypothetical radiolabeled this compound, studies would involve administering the tracer to animal models and using PET imaging to monitor its uptake and regional concentration in the brain over time. High uptake in areas known to have a high density of the target adenosine receptor subtype would be a desirable characteristic.

Evaluation of Blood-Brain Barrier Permeability

The ability of a molecule to cross the blood-brain barrier (BBB) is a key determinant of its utility as a central nervous system (CNS) PET tracer. Activation of adenosine receptors, particularly the A1 and A2A subtypes, has been shown to modulate the permeability of the BBB. nih.govnih.gov This suggests that adenosine analogues could potentially influence their own entry into the brain. Studies evaluating a radiolabeled this compound would need to quantify its BBB permeability, often expressed as the brain-to-plasma concentration ratio.

Detection of Endogenous Adenosine Fluctuations

A key goal in the development of PET radioligands for neurotransmitter receptors is the ability to detect changes in the concentration of the endogenous ligand. In the case of adenosine, its extracellular levels are known to fluctuate with physiological states such as sleep and wakefulness, and in pathological conditions like ischemia. A successful radioligand for an adenosine receptor would ideally show displacement by endogenous adenosine, allowing PET to be used as a tool to measure these dynamic changes in vivo.

Fluorescent Ligand Development for Receptor Characterization

Fluorescent ligands are invaluable tools for studying receptor pharmacology, offering a non-radioactive method for receptor visualization and characterization. These ligands consist of a pharmacophore that binds to the receptor, a fluorescent dye (fluorophore), and often a linker connecting the two. The development of a fluorescent version of this compound would enable a variety of in vitro and cell-based assays.

Application in Fluorescence Polarization and Flow Cytometry

Fluorescence polarization (FP) is a technique used to measure ligand-receptor binding in a homogeneous solution. The binding of a small fluorescent ligand to a larger receptor protein results in a slower rotation of the complex and an increase in the polarization of the emitted light. A fluorescent derivative of this compound could be used in FP assays to determine its binding affinity for adenosine receptors and to screen for other compounds that compete for the same binding site.

Flow cytometry is another powerful technique that can be used with fluorescent ligands to study receptors on the surface of intact cells. Cells expressing the target receptor can be incubated with a fluorescent ligand and then analyzed by a flow cytometer, which measures the fluorescence of individual cells. This allows for the quantification of receptor expression and the characterization of ligand binding in a cellular context.

Receptor Localization and Regulation Studies

A significant advantage of fluorescent ligands is their utility in microscopy techniques to visualize the location of receptors on and within cells. A fluorescent this compound could be used to study the subcellular distribution of its target adenosine receptor subtype. Furthermore, such a tool would be instrumental in investigating receptor regulation processes, such as agonist-induced internalization, where the receptor is removed from the cell surface and transported into the cell's interior. These dynamic processes are crucial for understanding how receptor signaling is controlled.

Development of Covalent Ligands

The development of covalent ligands for G protein-coupled receptors (GPCRs), including adenosine receptors, represents a sophisticated approach in medicinal chemistry aimed at achieving prolonged receptor occupancy and durable therapeutic effects. Unlike traditional reversible inhibitors, covalent ligands form a stable, irreversible bond with their target protein. This can lead to an 'infinite' blockade of the receptor, a strategy that is particularly advantageous when high concentrations of the endogenous ligand, such as adenosine in the tumor microenvironment, might otherwise outcompete a reversible antagonist nih.gov. Furthermore, covalent ligands are invaluable tools for studying GPCR function, as they can "lock" the receptor in a specific conformation, which facilitates its purification, isolation, and crystallization for structural studies nih.gov.

The design of a covalent ligand is a meticulous process that involves the strategic combination of three key components: a high-affinity scaffold (the pharmacophore), a linker, and an electrophilic reactive group, often referred to as a "warhead" universiteitleiden.nl. The pharmacophore is responsible for the initial non-covalent binding and selectivity for the target receptor. For adenosine receptors, scaffolds such as xanthine (B1682287) and various purine (B94841) analogues have been successfully employed nih.gov. The linker connects the pharmacophore to the warhead and its length and flexibility are critical for positioning the reactive group in close proximity to a suitable nucleophilic amino acid residue on the receptor.

Rational Design and Electrophilic Warheads

The rational design of covalent inhibitors for adenosine receptors often begins with a known high-affinity ligand. An electrophilic warhead is then incorporated into this scaffold. The choice of warhead is crucial and depends on the desired reactivity and the target amino acid residue. Common nucleophilic residues on proteins that can be targeted by covalent inhibitors include cysteine, lysine (B10760008), tyrosine, serine, and histidine universiteitleiden.nlresearchgate.net.

Several types of electrophilic warheads have been explored for their utility in creating covalent adenosine receptor ligands. These include:

Sulfonyl Fluorides (–SO₂F): This group has emerged as a particularly useful warhead. Sulfonyl fluorides exhibit relatively weak intrinsic reactivity and are often stable under physiological conditions. Their reactivity can be directed to selectively target lysine or tyrosine residues within the binding pocket of a protein nih.gov.

Fluorosulfonates (–OSO₂F): Similar to sulfonyl fluorides, fluorosulfonates can be used to target nucleophilic residues like lysine nih.gov.

Isothiocyanates (–NCS): This reactive group has been shown to form stable products upon reaction with lysine residues and has been used to develop irreversible ligands for adenosine receptors nih.gov.

α,β-Unsaturated Carbonyls: This class of warheads, which includes acrylamides, is widely used in the design of covalent inhibitors, particularly targeting cysteine residues chemrxiv.orgnih.gov.

The following table summarizes some of the electrophilic warheads used in the design of covalent inhibitors and their primary amino acid targets.

Electrophilic WarheadChemical StructurePrimary Target Residue(s)Reactivity Profile
Sulfonyl Fluoride (B91410)-SO₂FLysine, Tyrosine, SerineLow intrinsic reactivity, stable
Isothiocyanate-NCSLysineForms stable thiourea (B124793) linkage
Acrylamide-C(O)CH=CH₂CysteineMichael acceptor
Fluorosulfonate-OSO₂FLysine, TyrosineSimilar to sulfonyl fluorides
Aromatic Trifluoromethyl Ketones-C(O)CF₃CysteineForms a reversible covalent adduct

Application to this compound

While direct research on the development of covalent ligands from this compound is not extensively documented, the principles of covalent inhibitor design can be applied to this scaffold. The 2-aryl substitution on the adenosine core is a well-established motif for achieving affinity and selectivity for adenosine receptors. The p-methoxyphenyl group at the 2-position can contribute to the binding affinity through hydrophobic and potentially hydrogen-bonding interactions within the receptor's binding pocket.

To transform this compound into a covalent inhibitor, a linker and an electrophilic warhead would need to be incorporated into its structure. A possible strategy would be to attach a linker to a position on the purine or ribose moiety that is known to tolerate substitution without significantly diminishing the binding affinity. This linker would then be appended with a suitable warhead, such as a sulfonyl fluoride, to target a nearby nucleophilic residue on the receptor.

For instance, a hypothetical covalent ligand based on this scaffold could involve attaching a linker terminating in a sulfonyl fluoride group to the N⁶-position of the adenine (B156593) ring. The design would aim to position the sulfonyl fluoride to react with a lysine or tyrosine residue in the vicinity of the binding pocket.

Validation of Covalent Binding

Several experimental methodologies are employed to validate the covalent nature of a ligand's interaction with its target receptor:

Time-Dependent Affinity Determination: For a covalent inhibitor, the apparent binding affinity is expected to increase with longer incubation times as more receptor molecules become irreversibly bound. In contrast, a reversible inhibitor will reach equilibrium quickly, and its measured affinity will not change significantly with time acs.org.

Washout Experiments: In these assays, receptor-containing membranes are incubated with the ligand and then subjected to multiple washing steps. A reversible ligand will be washed away, allowing a radioligand to subsequently bind to the receptor. A covalently bound ligand, however, will remain attached to the receptor, leading to a persistent blockade of radioligand binding even after extensive washing nih.govacs.org.

Site-Directed Mutagenesis: To identify the specific amino acid residue that forms the covalent bond, suspected nucleophilic residues in the binding pocket are mutated. The loss of irreversible binding to the mutant receptor, as compared to the wild-type, provides strong evidence for the involvement of that specific residue in the covalent interaction acs.orguniversiteitleiden.nl.

Mass Spectrometry: This technique can be used to directly observe the formation of a covalent adduct between the inhibitor and the target protein by detecting the expected mass shift.

The following table outlines the key experimental approaches used to confirm the covalent binding of a ligand to its receptor.

MethodologyPrincipleExpected Outcome for a Covalent Ligand
Time-Dependent Affinity AssayMeasures binding affinity at different pre-incubation times.Apparent affinity (pKi or pIC₅₀) increases with longer incubation time acs.org.
Washout ExperimentAssesses the reversibility of binding after washing steps.The inhibitory effect of the ligand persists after washing, showing "wash-resistant" binding nih.gov.
Site-Directed MutagenesisMutates potential nucleophilic amino acid residues in the binding pocket.Loss of covalent binding and irreversible inhibition in the mutant receptor compared to the wild-type acs.org.

Conclusion and Future Research Directions

Summary of Key Research Findings on 2-(p-Methoxyphenyl)adenosine and Analogues

Research into this compound, also known as CV-1674, and its analogues has primarily focused on their interactions with adenosine (B11128) receptors and their potential as therapeutic agents. The substitution at the 2-position of the adenosine scaffold with an aryl group, such as a p-methoxyphenyl group, has been a key area of investigation to modulate the affinity and selectivity for the four adenosine receptor subtypes (A1, A2A, A2B, and A3).

A pivotal study on this compound (CV-1674) highlighted its distinct pharmacological profile compared to adenosine and other analogues like 2-chloroadenosine (B27285). In canine models, CV-1674 was shown to be a potent coronary vasodilator. nih.gov Notably, it induced this vasodilation with less of a depressive effect on cardiohemodynamics than adenosine. nih.gov While adenosine and 2-chloroadenosine decreased the left ventricular dp/dt (a measure of contractility), CV-1674 actually increased it. nih.gov Furthermore, in guinea pig atria, this compound exhibited positive inotropic and chronotropic effects, in contrast to the negative effects observed with adenosine and 2-chloroadenosine. nih.gov These findings suggest that the p-methoxyphenyl substitution confers a degree of selectivity in its cardiovascular actions. The compound was also found to be relatively well absorbed from the intestinal tract, indicating potential for oral administration. nih.gov

The broader family of 2-aryl-adenosine and 2-aryl-adenine derivatives has been extensively studied to understand their structure-activity relationships (SAR). Research has shown that the nature of the aryl group at the C-2 position is crucial for determining the compound's activity and selectivity as either an agonist or an antagonist at the different adenosine receptor subtypes. nih.gov For instance, in the development of A3 adenosine receptor antagonists, various 2-arylalkynyl-adenine derivatives have been synthesized and evaluated, demonstrating that modifications at this position can significantly influence receptor affinity and selectivity.

The following table summarizes the key comparative findings for this compound (CV-1674) from the available research.

FeatureThis compound (CV-1674)Adenosine (ADS)2-Chloroadenosine (2-Cl-ADS)
Coronary Vasodilation PotentPotentPotent
Effect on LV dp/dt IncreasedDecreasedDecreased
Inotropic Effect (Guinea Pig Atria) PositiveNegativeNegative
Chronotropic Effect (Guinea Pig Atria) PositiveNegativeNegative
Effect on Blood Pressure Slight hypotensionMore prominent decreaseMarked hypotension
Effect on Myocardial O2 Consumption Less prominent decreaseMore prominent decreaseNot specified

Unexplored Avenues and Emerging Research Questions

Despite the foundational research on this compound, several avenues remain unexplored, and new research questions are emerging, driven by the broader advancements in adenosine receptor pharmacology.

A primary unanswered question is the precise adenosine receptor subtype selectivity of this compound. The initial studies were conducted before the full characterization of all four adenosine receptor subtypes. Therefore, it is unclear whether its unique pharmacological profile arises from selective agonism or antagonism at one or more of the A1, A2A, A2B, or A3 receptors, or from a mixed efficacy profile (e.g., acting as an agonist at one subtype and an antagonist at another). Modern binding and functional assays using cloned human adenosine receptors are needed to fully characterize its receptor interaction profile.

Further research is also needed to explore the therapeutic potential of this compound beyond its cardiovascular effects. Given that adenosine receptors are widely distributed and implicated in a range of physiological and pathological processes, this compound and its analogues could have applications in other areas. For example, A2A receptor antagonists are being investigated for their potential in neurodegenerative diseases and cancer immunotherapy. nih.gov It would be valuable to investigate whether this compound or its derivatives exhibit activity in preclinical models of these conditions.

The structure-activity relationship for 2-aryl-adenosine analogues is another area ripe for further investigation. While the importance of the 2-position aryl group is established, a more systematic exploration of different substituents on the phenyl ring of this compound could lead to the discovery of compounds with enhanced potency, selectivity, or improved pharmacokinetic properties. For example, it is unknown how modifications to the methoxy (B1213986) group (e.g., substitution with other alkoxy groups, halogens, or nitro groups) would alter the compound's activity.

Finally, the downstream signaling pathways activated by this compound remain to be elucidated. Understanding which G proteins are coupled to the receptors it activates and the subsequent intracellular signaling cascades would provide a more complete picture of its mechanism of action.

Potential for Novel Therapeutic Development (Preclinical Stage)

The unique pharmacological properties of this compound suggest a potential for novel therapeutic development at the preclinical stage. Its ability to induce coronary vasodilation with a positive inotropic effect presents an interesting profile for certain cardiovascular conditions where increased myocardial blood flow is desired without a concomitant decrease in cardiac contractility. This could be beneficial in specific scenarios of myocardial ischemia. However, extensive preclinical studies would be required to validate this potential and to assess its safety and efficacy in relevant animal models of heart disease.

The development of analogues of this compound also holds promise. By systematically modifying its structure, it may be possible to develop new chemical entities with tailored selectivity for specific adenosine receptor subtypes. For example, achieving high selectivity for the A3 adenosine receptor could lead to novel treatments for inflammatory conditions, glaucoma, or certain types of cancer. nih.gov Similarly, developing A2A selective antagonists based on this scaffold could have implications for Parkinson's disease or as adjuncts in cancer immunotherapy. The challenge, as with many adenosine receptor ligands, is achieving high subtype selectivity to minimize off-target effects. nih.gov

The preclinical development pipeline for any new adenosine receptor modulator faces several hurdles, including potential for species-specific differences in receptor pharmacology and the need for careful safety and toxicology profiling. texilajournal.com For this compound and its future analogues, a thorough preclinical evaluation would need to include in vitro characterization of receptor binding and function, in vivo assessment of efficacy in disease models, and comprehensive pharmacokinetic and toxicological studies.

The table below outlines potential therapeutic areas for 2-aryl-adenosine derivatives based on adenosine receptor modulation.

Adenosine Receptor SubtypePotential Therapeutic AreaRationale
A1 Cardiac arrhythmias, neuropathic painA1 receptor activation can slow heart rate and inhibit neurotransmitter release.
A2A Parkinson's disease, cancer immunotherapyA2A receptor antagonists can modulate motor control and enhance anti-tumor immunity.
A2B Inflammation, lung diseaseA2B receptors are upregulated in inflammatory and hypoxic conditions.
A3 Glaucoma, inflammation, cancerA3 receptor modulators have shown potential in various pathological conditions.

Methodological Advancements and Their Impact on Future Research

Future research on this compound and its analogues will be significantly impacted by methodological advancements in pharmacology and drug discovery.

High-Throughput Screening and Computational Chemistry: The use of high-throughput screening (HTS) of large chemical libraries can accelerate the discovery of new 2-aryl-adenosine derivatives with desired pharmacological properties. In conjunction with HTS, computational methods such as molecular docking and molecular dynamics simulations can provide insights into the binding of these ligands to adenosine receptors at an atomic level. nih.gov This structure-based drug design approach can guide the synthesis of more potent and selective compounds. The availability of crystal structures for some adenosine receptors has been instrumental in this regard.

Advanced In Vitro Functional Assays: Modern in vitro assays allow for a more detailed characterization of ligand-receptor interactions. For example, assays that measure not only G-protein activation but also β-arrestin recruitment can identify biased agonists—ligands that preferentially activate one signaling pathway over another. Investigating whether this compound or its analogues exhibit biased agonism could open up new therapeutic possibilities with potentially fewer side effects.

Genetically Engineered Animal Models: The use of knockout and transgenic animal models, where specific adenosine receptors are deleted or overexpressed, will be crucial in dissecting the in vivo mechanism of action of this compound and its derivatives. These models can help to definitively identify the receptor subtype(s) responsible for its observed physiological effects.

Novel Synthetic Methodologies: Advances in synthetic organic chemistry will facilitate the creation of a wider diversity of 2-aryl-adenosine analogues. nih.gov New cross-coupling reactions and other synthetic strategies can enable the efficient synthesis of compounds with novel substitutions on both the purine (B94841) ring and the aryl moiety, expanding the chemical space for drug discovery.

These methodological advancements, from in silico design to in vivo validation, will be essential in overcoming the challenges of developing selective and effective adenosine receptor-targeted therapeutics based on the this compound scaffold.

Q & A

What are the established synthetic routes for 2-(p-Methoxyphenyl)adenosine, and how do reaction conditions influence yield and purity?

The synthesis of adenosine derivatives often involves nucleophilic substitution or coupling reactions. For methoxyphenyl-substituted analogs, dimethyl carbonate (DMC) has been used as a methylating agent in arylacetonitrile systems, achieving >93% yields under optimized conditions (180°C, 18 hours) . For this compound, regioselective protection of hydroxyl groups (e.g., 5'-OH or N6-amino) may be required to avoid side reactions. Purity can be monitored via HPLC, with trifluoroacetic acid in mobile phases resolving polar impurities .

How can researchers validate structural integrity and purity of this compound post-synthesis?

Key methods include:

  • NMR : Confirm substitution patterns (e.g., methoxyphenyl proton resonances at δ 3.8–4.0 ppm for -OCH3 and aromatic protons at δ 6.7–7.5 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+ peaks matching theoretical molecular weights (e.g., C17H19N5O5: 397.14 g/mol).
  • HPLC-PDA : Use C18 columns with gradient elution (e.g., 0.1% TFA in H2O/MeCN) to detect impurities <1% .

What biological activity data exist for this compound, and how do structural modifications impact adenosine receptor (AR) binding?

Adenosine analogs with methoxyphenyl groups exhibit varied AR affinity. For example, 2'-O-methyladenosine shows reduced A1AR binding (Ki >10 µM) but retains A2AAR activity (Ki ~1.5 µM) due to steric hindrance from the methoxy group . Computational docking studies suggest the p-methoxyphenyl moiety may enhance hydrophobic interactions with AR subpockets, though experimental validation is needed.

How should researchers design dose-response experiments to evaluate this compound in cellular models?

  • Cell Lines : Use AR-overexpressing HEK293 or CHO cells for specificity.
  • Concentration Range : Test 0.1 nM–100 µM, with 8–10 log-spaced points.
  • Controls : Include adenosine (endogenous agonist) and selective antagonists (e.g., ZM241385 for A2AAR) .
  • Readouts : cAMP assays (for A2A/A2B) or calcium flux (A1/A3). Normalize data to baseline and vehicle controls to mitigate batch effects.

How can contradictory data on adenosine analog stability be resolved in different experimental buffers?

Instability in aqueous buffers (e.g., phosphate-buffered saline) may arise from enzymatic degradation or pH-dependent hydrolysis. Mitigation strategies:

  • Add Stabilizers : 0.1% BSA or 1 mM EDTA to chelate divalent cations .
  • Low-Temperature Storage : Prepare fresh solutions in acidic buffers (pH 4–5) and store at –80°C.
  • LC-MS/MS Validation : Quantify intact compound vs. degradation products (e.g., demethylated metabolites) .

What in vivo models are suitable for studying this compound pharmacokinetics and tissue distribution?

  • Rodent Models : Sprague-Dawley rats or C57BL/6 mice, with IV/PO dosing (1–10 mg/kg).
  • Bioanalytical Methods : Plasma/tissue extraction via protein precipitation (MeCN), followed by UPLC-MS/MS quantification .
  • Key Parameters : Calculate AUC, Cmax, and half-life. Note that methoxyphenyl groups may enhance blood-brain barrier permeability compared to unmodified adenosine .

How does this compound interact with off-target enzymes like adenosine deaminase (ADA)?

ADA rapidly deaminates adenosine to inosine (t1/2 <1 minute in serum). Methoxyphenyl substitution at the 2-position may sterically hinder ADA binding. Test using:

  • Enzyme Assays : Incubate with recombinant ADA (0.1 U/mL) and monitor UV absorbance at 265 nm for hypoxanthine formation .
  • IC50 Determination : Compare to known ADA inhibitors (e.g., erythro-9-(2-hydroxy-3-nonyl)adenine).

What analytical techniques are recommended for quantifying this compound in complex biological matrices?

Technique Conditions LOD/LOQ Reference
HPLC-UV C18 column, 254 nmLOD: 50 nM
LC-MS/MS ESI+, MRM transitionsLOQ: 1 nM
CE-LIF Borate buffer, 488 nm excitationLOD: 10 nM

How do researchers address discrepancies in reported receptor subtype selectivity for adenosine analogs?

Contradictions may arise from assay conditions (e.g., GTPγS vs. cAMP) or species-specific AR isoforms. Solutions:

  • Validate Across Species : Compare human vs. rodent receptor isoforms transfected in null cells.
  • Use Standardized Assays : Follow NIH guidelines for AR ligand screening .
  • Meta-Analysis : Pool data from multiple studies using random-effects models to assess consensus EC50/IC50 values.

What strategies improve the stability of this compound in long-term cell culture studies?

  • Prodrug Design : Phosphorylated or pivaloyloxymethyl-protected derivatives enhance intracellular retention .
  • Encapsulation : Use liposomes or PLGA nanoparticles to reduce enzymatic degradation .
  • Continuous Perfusion Systems : Maintain compound concentration in microfluidic cultures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(p-Methoxyphenyl)adenosine
Reactant of Route 2
Reactant of Route 2
2-(p-Methoxyphenyl)adenosine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.